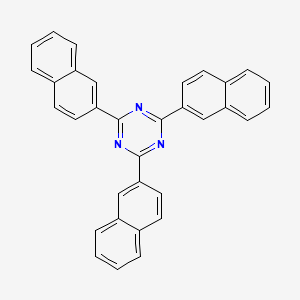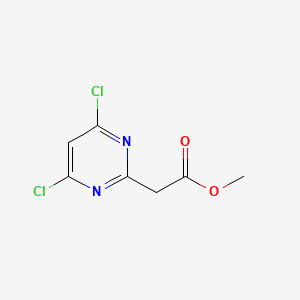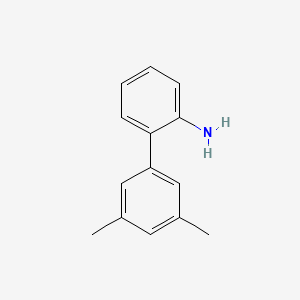![molecular formula C18H34O2 B1641182 Oleic acid-[9,10-3H]](/img/structure/B1641182.png)
Oleic acid-[9,10-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid-[9,10-3H]: is a synthetic fatty acid derivative characterized by the presence of tritium atoms at the 9th and 10th positions of the octadec-9-enoic acid molecule. This compound is of interest in various scientific fields due to its unique isotopic labeling, which allows for detailed studies in metabolic and biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oleic acid-[9,10-3H] typically involves the hydrogenation of octadec-9-enoic acid using tritium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of tritium atoms at the desired positions. The process involves:
Hydrogenation Reaction: Octadec-9-enoic acid is dissolved in an appropriate solvent, such as ethanol or methanol.
Tritium Gas Introduction: Tritium gas is introduced into the reaction vessel under a hydrogenation catalyst, such as palladium on carbon.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Oleic acid-[9,10-3H] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of octadec-9-enoic acid are subjected to tritium gas in industrial hydrogenation reactors.
Catalyst Recovery: The palladium catalyst is recovered and reused to minimize costs.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity and isotopic labeling efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oleic acid-[9,10-3H] can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst, converting it back to the fully saturated tritium-labeled octadecanoic acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of light.
Major Products:
Oxidation: Tritium-labeled ketones or carboxylic acids.
Reduction: Tritium-labeled octadecanoic acid.
Substitution: Tritium-labeled halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Isotopic Labeling Studies: Oleic acid-[9,10-3H] is used in isotopic labeling studies to trace metabolic pathways and reaction mechanisms in organic chemistry.
Biology:
Metabolic Studies: The compound is used to study fatty acid metabolism in biological systems, providing insights into lipid biosynthesis and degradation.
Medicine:
Drug Development: It serves as a tracer in pharmacokinetic studies to understand the distribution and metabolism of fatty acid-based drugs.
Industry:
Material Science: The compound is used in the development of tritium-labeled polymers and materials for various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of Oleic acid-[9,10-3H] involves its incorporation into metabolic pathways where it mimics natural fatty acids. The tritium atoms allow for the tracking of the compound through various biochemical processes, providing detailed information on enzyme interactions, transport mechanisms, and metabolic fates.
Comparaison Avec Des Composés Similaires
(Z)-9,10-Dideuteriooctadec-9-enoic acid: Similar isotopic labeling with deuterium instead of tritium.
(Z)-9,10-Dioctadec-9-enoic acid: Non-labeled version of the compound.
(Z)-9,10-Difluorooctadec-9-enoic acid: Fluorine-labeled analog used in different types of studies.
Uniqueness: The uniqueness of Oleic acid-[9,10-3H] lies in its tritium labeling, which provides a higher sensitivity in detection methods compared to deuterium or non-labeled compounds. This makes it particularly valuable in studies requiring precise tracking and quantification of metabolic processes.
Propriétés
Formule moléculaire |
C18H34O2 |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(Z)-9,10-ditritiooctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9T,10T |
Clé InChI |
ZQPPMHVWECSIRJ-PIFJRTBKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
SMILES isomérique |
[3H]/C(=C(\[3H])/CCCCCCCC(=O)O)/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1641150.png)



